抑溶酶蛋白

描述

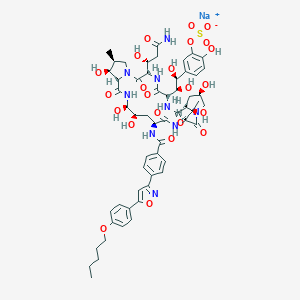

Aprotinin, also known as Trasylol or bovine pancreatic trypsin inhibitor (BPTI), is a small protein and an antifibrinolytic molecule that inhibits trypsin and related proteolytic enzymes . It was used as a medication administered by injection to reduce bleeding during complex surgery, such as heart and liver surgery . Its main effect is the slowing down of fibrinolysis, the process that leads to the breakdown of blood clots .

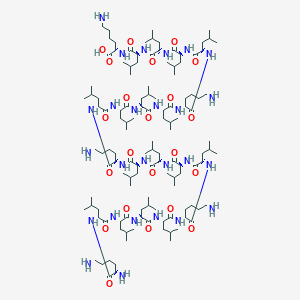

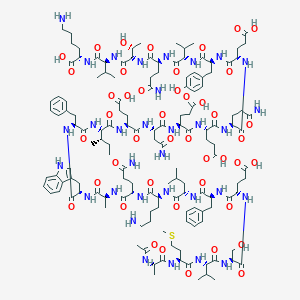

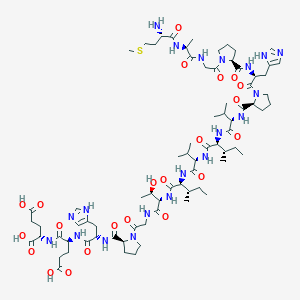

Synthesis Analysis

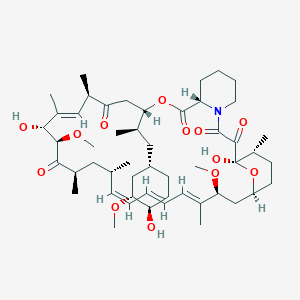

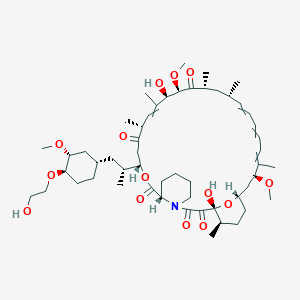

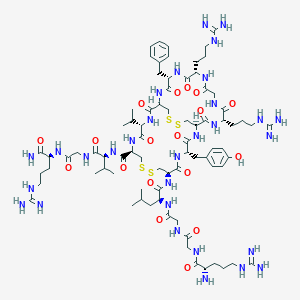

Aprotinin is a monomeric globular protein derived from bovine lung tissue . It consists of 58 amino acids arranged in a single polypeptide chain with three crosslinking disulfide bridges . The binding of aprotinin to proteases is reversible, and most aprotinin-protease complexes will dissociate at extreme pH levels .Molecular Structure Analysis

Aprotinin has a molecular weight of 6511 Da and consists of 16 different amino acid types arranged in a chain 58 residues long . It folds into a stable, compact tertiary structure of the ‘small SS-rich’ type, containing 3 disulfides, a twisted β-hairpin, and a C-terminal α-helix .Physical and Chemical Properties Analysis

Aprotinin is a single peptide chain with three disulfide bonds . It has a molecular weight of approximately 6511 . Aprotinin is freely soluble in water (>10 mg/mL) and in aqueous buffers of low ionic strengths . Dilute solutions are generally less stable than concentrated ones . Solution stability also depends on pH; values of 1-12 can be tolerated .科学研究应用

蛋白酶抑制

抑溶酶蛋白,也称为抑蛋白酶,是一种有效的蛋白酶抑制剂。 它广泛用于科学研究,以抑制蛋白酶,如胰蛋白酶、胰凝乳蛋白酶和激肽释放酶 . 这使其在涉及这些酶的研究中具有价值,因为它可以防止它们在实验过程中分解蛋白质 .

蛋白质和酶保护

在蛋白质和酶的分离和纯化过程中,抑蛋白酶可用于保护这些生物分子免受降解 . 这在实验室研究中特别有用,在这些研究中,保持蛋白质的完整性至关重要 .

特定蛋白质的纯化

抑蛋白酶已被用于特定蛋白质的纯化,例如在固定化抑蛋白酶上纯化尿激酶、胰蛋白酶和胰凝乳蛋白酶 . 这种应用有利于集中研究这些特定蛋白质的研究 .

激肽释放酶活性定量

在酯酶和蛋白酶的混合物中,抑蛋白酶可用于激肽释放酶活性的定量 . 这在需要测量激肽释放酶活性的研究中特别有用 .

抑制SARS-CoV-2复制

作用机制

Target of Action

Antilysin, also known as Aprotinin, is a serine protease inhibitor . It primarily targets proteolytic enzymes including chymotrypsin, kallikrein, plasmin, and trypsin . These enzymes play crucial roles in various biological processes, including digestion, blood clotting, and immune response.

Mode of Action

Aprotinin functions by inhibiting serine proteases . It binds to these enzymes and prevents them from breaking down proteins, thereby controlling the proteolytic activity within the system. For instance, it inhibits the formation of factor XIIa by inhibiting kallikrein, thereby affecting the intrinsic pathway of coagulation and fibrinolysis .

Biochemical Pathways

The action of Aprotinin affects several biochemical pathways. By inhibiting serine proteases, it impacts the coagulation cascade and the fibrinolytic system . This results in reduced blood loss during surgeries, as these systems are responsible for blood clotting and dissolution of clots, respectively .

Result of Action

The primary result of Aprotinin’s action is the reduction of blood loss during and after surgery . By inhibiting enzymes involved in blood clotting and clot dissolution, it helps maintain hemostasis (stable blood conditions) during surgical procedures. This reduces the risk of complications associated with excessive blood loss and the need for blood transfusion .

安全和危害

Aprotinin may be irritating to the mucous membranes and upper respiratory tract . It may be harmful by inhalation, ingestion, or skin absorption . It may cause eye, skin, or respiratory system irritation . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may cause an allergic skin reaction .

未来方向

Recent research has shown that a combination of hypertonic saline and aprotinin significantly blocked the furin site cleavage in both the SARS-CoV-2 wild-type and mutants (P681R and N679K/P681H), which could represent a simple, economical, and practical feasible approach in locally controlling viral activation and entry into cells to replicate .

属性

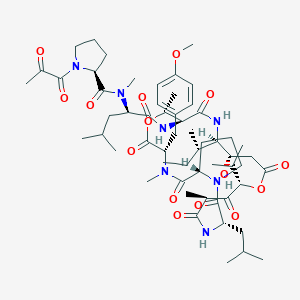

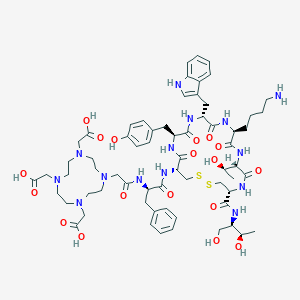

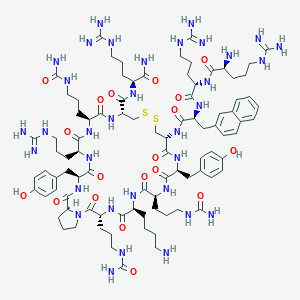

| { "Design of the Synthesis Pathway": "The synthesis pathway of Aprotinin involves the solid-phase peptide synthesis method, which includes the coupling of amino acids to form the desired peptide chain.", "Starting Materials": [ "Fmoc-Lys(Boc)-OH", "Fmoc-Glu(OtBu)-OH", "Fmoc-Arg(Pbf)-OH", "Fmoc-Ala-OH", "Fmoc-Val-OH", "Fmoc-Ile-OH", "Fmoc-Pro-OH", "Fmoc-Thr(tBu)-OH", "Fmoc-Asn(Trt)-OH", "Fmoc-Tyr(tBu)-OH", "Fmoc-Cys(Trt)-OH", "Fmoc-Gly-OH", "p-Methylbenzhydrylamine resin", "Diisopropylcarbodiimide (DIC)", "N-Hydroxybenzotriazole (HOBt)", "O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate (HBTU)", "Trifluoroacetic acid (TFA)", "Triisopropylsilane (TIS)", "Dichloromethane (DCM)", "Dimethylformamide (DMF)", "N,N-Diisopropylethylamine (DIEA)" ], "Reaction": [ "1. Swell the p-methylbenzhydrylamine resin in DCM for 30 minutes.", "2. Deprotect the Fmoc group of the resin by treating it with 20% piperidine in DMF.", "3. Wash the resin with DMF and DCM.", "4. Couple Fmoc-Lys(Boc)-OH to the resin using DIC, HOBt, and DMF.", "5. Deprotect the Fmoc group of the lysine residue and wash the resin.", "6. Repeat steps 4 and 5 for the remaining amino acids in the order of Glu, Arg, Ala, Val, Ile, Pro, Thr, Asn, Tyr, Cys, and Gly.", "7. Deprotect the final Fmoc group and wash the resin.", "8. Cleave the peptide from the resin using TFA, TIS, and water.", "9. Purify the crude peptide by reverse-phase HPLC.", "10. Refold the purified peptide by dissolving it in 0.1 M Tris-HCl buffer and adjusting the pH to 8.0.", "11. Allow the peptide to oxidize by incubating it with 1 mM reduced and oxidized glutathione at room temperature for 24 hours.", "12. Purify the oxidized peptide by reverse-phase HPLC.", "13. Analyze the final product by mass spectrometry and HPLC." ] } | |

CAS 编号 |

9087-70-1 |

分子式 |

C284H432N84O79S7 |

分子量 |

6511 g/mol |

IUPAC 名称 |

(3S)-4-[[(2S)-1-[[(1S,2aS,4S,5aS,8aS,11aS,13S,14aS,16R,17aR,19R,20aR,25R,26aR,29aR,31R,32aR,34R,35aR,37S,38aR,41aR,42S,44aR,45S,47aS,48R,50aS,51S,53aS,54R,56aS,57S,59aS,60S,62aR,63S,66S,69S,72S,75S,78S,81S,84S,87S,90S,93S)-29a,62a,69,84-tetrakis(4-aminobutyl)-35a,75,78-tris(2-amino-2-oxoethyl)-14a-(3-amino-3-oxopropyl)-8a,41a,72-tribenzyl-50a,53a-bis[(2S)-butan-2-yl]-47a,48,56a,81,90-pentakis(3-carbamimidamidopropyl)-31,60-bis(2-carboxyethyl)-42-[[2-[[2-[[(1S)-1-carboxyethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamoyl]-57-(carboxymethyl)-11a,45-bis[(1R)-1-hydroxyethyl]-13-[(1S)-1-hydroxyethyl]-66-(hydroxymethyl)-2a,16,38a,44a-tetrakis[(4-hydroxyphenyl)methyl]-26a,32a,59a,63,87-pentamethyl-20a,34-bis(2-methylpropyl)-51-(2-methylsulfanylethyl)-1a,3,4a,7a,9,10a,12,13a,15,16a,18,19a,22a,24,25a,28a,30,31a,33,34a,36,37a,40a,43a,44,46a,47,49a,50,52a,53,55a,56,58a,59,61a,62,64a,65,68,71,74,77,80,83,86,89,92,95,98-pentacontaoxo-5a-propan-2-yl-39,40,66a,67a,70a,71a-hexathia-a,2,3a,6a,8,9a,11,12a,14,15a,17,18a,21a,23,24a,27a,29,30a,32,33a,35,36a,39a,42a,43,45a,46,48a,49,51a,52,54a,55,57a,58,60a,61,63a,64,67,70,73,76,79,82,85,88,91,94,97-pentacontazahexacyclo[91.71.4.454,117.04,8.019,23.025,29]doheptacontahectan-37-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-1-[(2S)-2-amino-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C284H432N84O79S7/c1-21-144(9)222-271(439)337-174(68-46-105-309-282(300)301)239(407)340-187(120-160-77-85-164(374)86-78-160)251(419)341-185(116-156-55-29-24-30-56-156)250(418)342-188(121-161-79-87-165(375)88-80-161)252(420)346-191(123-208(291)378)246(414)322-149(14)230(398)326-168(62-35-39-98-285)234(402)319-146(11)227(395)314-132-215(385)324-181(113-141(3)4)247(415)354-199-137-452-453-138-200-263(431)336-179(97-112-448-20)242(410)331-176(70-48-107-311-284(304)305)244(412)363-226(154(19)372)274(442)358-197(233(401)316-129-212(382)312-130-213(383)318-151(16)278(446)447)135-449-451-139-201(355-253(421)186(117-157-57-31-25-32-58-157)344-256(424)195(127-220(393)394)350-267(435)204-72-50-109-366(204)275(443)167(289)61-43-102-306-279(294)295)265(433)339-182(114-142(5)6)248(416)338-180(93-96-218(389)390)276(444)368-111-52-74-206(368)277(445)367-110-51-73-205(367)268(436)349-189(122-162-81-89-166(376)90-82-162)259(427)362-224(152(17)370)269(437)317-133-216(386)365-108-49-71-203(365)266(434)357-202(264(432)333-169(63-36-40-99-286)235(403)320-148(13)229(397)328-175(69-47-106-310-283(302)303)243(411)360-223(145(10)22-2)272(440)361-222)140-454-450-136-198(325-214(384)131-313-211(381)128-315-232(400)183(119-159-75-83-163(373)84-76-159)351-270(438)221(143(7)8)359-258(426)190(118-158-59-33-26-34-60-158)352-273(441)225(153(18)371)364-245(413)177(335-262(199)430)91-94-207(290)377)261(429)334-172(66-44-103-307-280(296)297)236(404)321-147(12)228(396)327-170(64-37-41-100-287)237(405)330-173(67-45-104-308-281(298)299)238(406)345-192(124-209(292)379)255(423)347-193(125-210(293)380)254(422)343-184(115-155-53-27-23-28-54-155)249(417)332-171(65-38-42-101-288)240(408)353-196(134-369)260(428)323-150(15)231(399)329-178(92-95-217(387)388)241(409)348-194(126-219(391)392)257(425)356-200/h23-34,53-60,75-90,141-154,167-206,221-226,369-376H,21-22,35-52,61-74,91-140,285-289H2,1-20H3,(H2,290,377)(H2,291,378)(H2,292,379)(H2,293,380)(H,312,382)(H,313,381)(H,314,395)(H,315,400)(H,316,401)(H,317,437)(H,318,383)(H,319,402)(H,320,403)(H,321,404)(H,322,414)(H,323,428)(H,324,385)(H,325,384)(H,326,398)(H,327,396)(H,328,397)(H,329,399)(H,330,405)(H,331,410)(H,332,417)(H,333,432)(H,334,429)(H,335,430)(H,336,431)(H,337,439)(H,338,416)(H,339,433)(H,340,407)(H,341,419)(H,342,418)(H,343,422)(H,344,424)(H,345,406)(H,346,420)(H,347,423)(H,348,409)(H,349,436)(H,350,435)(H,351,438)(H,352,441)(H,353,408)(H,354,415)(H,355,421)(H,356,425)(H,357,434)(H,358,442)(H,359,426)(H,360,411)(H,361,440)(H,362,427)(H,363,412)(H,364,413)(H,387,388)(H,389,390)(H,391,392)(H,393,394)(H,446,447)(H4,294,295,306)(H4,296,297,307)(H4,298,299,308)(H4,300,301,309)(H4,302,303,310)(H4,304,305,311)/t144-,145-,146+,147-,148-,149+,150-,151-,152-,153+,154+,167-,168+,169+,170-,171-,172-,173-,174-,175-,176+,177-,178-,179-,180+,181+,182+,183-,184-,185+,186-,187+,188+,189+,190-,191+,192-,193-,194-,195-,196-,197+,198+,199-,200-,201+,202+,203-,204-,205+,206+,221-,222-,223-,224-,225-,226-/m0/s1 |

InChI 键 |

ZPNFWUPYTFPOJU-VTZMWSDISA-N |

手性 SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)NCC(=O)N[C@@H](C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](CSSC[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N4CCC[C@@H]4C(=O)N5CCC[C@@H]5C(=O)N[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N6CCC[C@H]6C(=O)N[C@H](CSSC[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3)CC(=O)O)CCC(=O)O)C)CO)CCCCN)CC7=CC=CC=C7)CC(=O)N)CC(=O)N)CCCNC(=N)N)CCCCN)C)CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CCC(=O)N)[C@@H](C)O)CC8=CC=CC=C8)C(C)C)CC9=CC=C(C=C9)O)C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)C)CCCCN)[C@H](C)O)CC1=CC=C(C=C1)O)CCC(=O)O)CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCNC(=N)N)N)C(=O)NCC(=O)NCC(=O)N[C@@H](C)C(=O)O)[C@@H](C)O)CCCNC(=N)N)CCSC)CC(C)C)C)CCCCN)C)CC(=O)N)CC1=CC=C(C=C1)O)CC1=CC=CC=C1)CC1=CC=C(C=C1)O)CCCNC(=N)N)[C@@H](C)CC |

SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(C(=O)NC(C(=O)NCC(=O)N6CCCC6C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CC(=O)O)CCC(=O)O)C)CO)CCCCN)CC7=CC=CC=C7)CC(=O)N)CC(=O)N)CCCNC(=N)N)CCCCN)C)CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCC(=O)N)C(C)O)CC8=CC=CC=C8)C(C)C)CC9=CC=C(C=C9)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)C)CCCCN)C(C)O)CC1=CC=C(C=C1)O)CCC(=O)O)CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)N)C(=O)NCC(=O)NCC(=O)NC(C)C(=O)O)C(C)O)CCCNC(=N)N)CCSC)CC(C)C)C)CCCCN)C)CC(=O)N)CC1=CC=C(C=C1)O)CC1=CC=CC=C1)CC1=CC=C(C=C1)O)CCCNC(=N)N)C(C)CC |

规范 SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(C(=O)NC(C(=O)NCC(=O)N6CCCC6C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CC(=O)O)CCC(=O)O)C)CO)CCCCN)CC7=CC=CC=C7)CC(=O)N)CC(=O)N)CCCNC(=N)N)CCCCN)C)CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCC(=O)N)C(C)O)CC8=CC=CC=C8)C(C)C)CC9=CC=C(C=C9)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)C)CCCCN)C(C)O)CC1=CC=C(C=C1)O)CCC(=O)O)CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)N)C(=O)NCC(=O)NCC(=O)NC(C)C(=O)O)C(C)O)CCCNC(=N)N)CCSC)CC(C)C)C)CCCCN)C)CC(=O)N)CC1=CC=C(C=C1)O)CC1=CC=CC=C1)CC1=CC=C(C=C1)O)CCCNC(=N)N)C(C)CC |

外观 |

Lyophilized solid powder |

| Competitive serine protease inhibitor. Reversibly binds to and blocks the enzymatic active site. Inhibits a range of serine proteases including trypsin, chymotrypsin, kallikrein and plasmin. | |

沸点 |

N/A |

颜色/形态 |

Clear, colorless |

熔点 |

>100 °C |

| 9035-81-8 9087-70-1 |

|

物理描述 |

White powder; [Sigma-Aldrich MSDS] |

Pictograms |

Irritant; Health Hazard |

纯度 |

>99% |

序列 |

RPDFCLEPPYTGPCKARIIRYFYNAKAGLCQTFVYGGCRAKRNNFKSAEDCMRTCGGA(Disulfide bridge: Cys5 and Cys55, Cys14 and Cys38, Cys30 and Cys51) |

溶解度 |

Soluble in water |

储存 |

-20°C |

同义词 |

Antilysin Aprotinin Basic Pancreatic Trypsin Inhibitor Bovine Kunitz Pancreatic Trypsin Inhibitor Bovine Pancreatic Trypsin Inhibitor BPTI, Basic Pancreatic Trypsin Inhibitor Contrical Contrykal Dilmintal Inactivator, Kallikrein-Trypsin Iniprol Kallikrein Trypsin Inactivator Kallikrein-Trypsin Inactivator Kontrikal Kontrykal Kunitz Pancreatic Trypsin Inhibitor Pulmin Traskolan Trasylol Trypsin Inhibitor, Basic, Pancreatic Trypsin Inhibitor, Kunitz, Pancreatic Zymofren |

产品来源 |

United States |

Q1: How does aprotinin interact with its target enzymes?

A1: Aprotinin forms tight, reversible, equimolar complexes with its target serine proteases, primarily trypsin, chymotrypsin, plasmin, and kallikrein. This interaction occurs through a "lock-and-key" mechanism where the aprotinin molecule binds to the active site of the enzyme, effectively blocking its catalytic activity. [, ]

Q2: What are the downstream effects of aprotinin's protease inhibition?

A2: Aprotinin's inhibition of plasmin leads to reduced fibrinolysis, thereby promoting blood clot stability. [] Its inhibition of kallikrein disrupts the kallikrein-kinin system, potentially impacting inflammation, coagulation, and fibrinolysis. [, ]

Q3: What is the molecular formula and weight of aprotinin?

A3: Aprotinin has a molecular formula of C284H432N84O79S7 and a molecular weight of approximately 6.5 kDa. [, ]

Q4: Is there any spectroscopic data available for aprotinin?

A4: While specific spectroscopic data is not provided in the given articles, its structure has been elucidated using X-ray crystallography, revealing a compact, pear-shaped molecule. This structure contributes to aprotinin's high stability against denaturation by heat, pH changes, organic solvents, and proteolytic degradation. [, ]

Q5: Does aprotinin exhibit any catalytic properties itself?

A5: Aprotinin is a protease inhibitor, meaning it blocks the activity of other enzymes. It does not possess intrinsic catalytic activity. []

Q6: What are the primary clinical applications of aprotinin?

A6: Historically, aprotinin was widely used in cardiac surgery, particularly during cardiopulmonary bypass, to reduce blood loss and transfusion requirements. [, , , ] It has also been investigated for use in liver transplantation, orthopedic surgery, and other procedures with high bleeding risk. [, , ]

Q7: Have any computational studies been conducted on aprotinin?

A7: While specific computational studies are not mentioned in these articles, the availability of its crystal structure enables molecular modeling and simulation studies to further understand its interactions with target enzymes and design novel analogs. [, ]

Q8: How do modifications to aprotinin's structure affect its activity and selectivity?

A8: Researchers have explored modifying aprotinin's structure to improve its pharmacological properties. For example, substituting specific amino acids in the active site or backbone can alter its potency and selectivity towards different proteases. [, ]

Q9: What strategies have been investigated to improve aprotinin's stability, solubility, or bioavailability?

A9: Conjugating aprotinin to polymers like polyethylene glycol (PEG) or succinylated gelatin has shown promise in enhancing its pharmacokinetic properties, including increasing its half-life and reducing kidney accumulation. [, ]

Q10: What are the current regulatory guidelines concerning aprotinin use?

A10: Due to safety concerns, aprotinin was temporarily withdrawn from the market in several countries. While reintroduced in some regions, its use remains restricted and requires careful consideration of its risk-benefit profile. [, , ]

Q11: How is aprotinin absorbed, distributed, metabolized, and excreted in the body?

A11: Aprotinin is primarily administered intravenously and exhibits a short half-life. It undergoes metabolism in the kidneys and is mainly eliminated through renal excretion. Dosage adjustments may be necessary for patients with renal insufficiency. [, ]

Q12: How does aprotinin's in vivo activity translate to its clinical efficacy?

A12: While aprotinin effectively reduces bleeding in various clinical settings, its use has been associated with potential adverse effects, including an increased risk of mortality, myocardial infarction, stroke, and renal dysfunction. [, , , ] This complex risk-benefit profile necessitates careful patient selection and monitoring.

Q13: What in vitro models have been used to study aprotinin's effects?

A13: In vitro studies using purified enzymes, plasma samples, and cell cultures have been instrumental in elucidating aprotinin's mechanism of action, inhibitory profile, and effects on coagulation and fibrinolysis. [, , ]

Q14: What animal models have been employed in aprotinin research?

A14: Researchers have utilized various animal models, including pigs, rats, dogs, and monkeys, to investigate the effects of aprotinin on bleeding, organ function, and potential toxicity. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-methylpentanoic acid](/img/structure/B549134.png)

![N-[(3S,9S,11R,18S,20R,21R,24S,25S)-21-(2-Aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B549164.png)